molecular formula C8H4ClFN2 B2958985 2-Chloro-6-fluoro-1,7-naphthyridine CAS No. 2089054-23-7

2-Chloro-6-fluoro-1,7-naphthyridine

Cat. No.: B2958985
CAS No.: 2089054-23-7
M. Wt: 182.58
InChI Key: IVBBUUWDRRWWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-fluoro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of chlorine and fluorine atoms at the 2 and 6 positions, respectively, on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-1,7-naphthyridine typically involves the reaction of 2-chloro-6-fluoropyridine with appropriate reagents under controlled conditions. One common method is the Gould-Jacobs reaction, which involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization . Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-1,7-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.

    Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted naphthyridines depending on the nucleophile or electrophile used.

    Oxidation Products: Naphthyridine N-oxides.

    Reduction Products: Dihydronaphthyridines.

    Coupling Products: Biaryl or diaryl naphthyridines.

Scientific Research Applications

Comparison with Similar Compounds

2-Chloro-6-fluoro-1,7-naphthyridine can be compared with other naphthyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other naphthyridine isomers.

Properties

IUPAC Name

2-chloro-6-fluoro-1,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-7-2-1-5-3-8(10)11-4-6(5)12-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBBUUWDRRWWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=CN=C(C=C21)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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